molecular formula C10H12 B1585278 2-Ethylstyrene CAS No. 7564-63-8

2-Ethylstyrene

Cat. No.: B1585278
CAS No.: 7564-63-8
M. Wt: 132.2 g/mol
InChI Key: VTPNYMSKBPZSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylstyrene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethylstyrene, and how can researchers validate purity and structural integrity?

  • Methodology : Common synthetic pathways include Friedel-Crafts alkylation of styrene derivatives or dehydrogenation of 2-ethyl-1-phenylethane. To validate purity, use gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) (¹H/¹³C) for structural confirmation. Quantify trace contaminants via high-performance liquid chromatography (HPLC) with UV detection .
  • Reproducibility : Document reaction conditions (temperature, catalyst loading, solvent polarity) in detail, adhering to guidelines for experimental reporting to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s reactivity in polymerization studies?

  • Techniques : Fourier-transform infrared spectroscopy (FTIR) identifies vinyl group reactivity, while gel permeation chromatography (GPC) monitors molecular weight distribution during polymerization. Differential scanning calorimetry (DSC) quantifies thermal stability .
  • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations for vibrational modes) to resolve ambiguities .

Q. How should researchers design kinetic studies to investigate this compound’s radical polymerization mechanisms?

  • Experimental Design : Use initiators like azobisisobutyronitrile (AIBN) under inert conditions. Monitor conversion rates via gravimetric analysis or real-time Raman spectroscopy. Apply the Mayo-Wall equation to assess chain-transfer behavior .
  • Statistical Validation : Replicate trials (n ≥ 3) to account for stochastic variability, and use Arrhenius plots to derive activation energies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility parameters of this compound across different solvent systems?

  • Contradiction Analysis : Discrepancies may arise from solvent polarity, temperature gradients, or measurement techniques (e.g., Hansen vs. Hildebrand solubility parameters). Conduct controlled solubility trials using standardized protocols (ASTM E1148) and validate via cloud-point titration .
  • Meta-Analysis : Systematically review literature to identify outliers, and apply principal component analysis (PCA) to isolate variables causing divergence .

Q. How can computational modeling predict this compound’s regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methods : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. Compare with experimental substituent-directed outcomes (e.g., nitration or sulfonation patterns) .
  • Validation : Cross-check computed activation barriers with kinetic isotope effect (KIE) studies to confirm mechanistic pathways .

Q. What experimental and statistical approaches address conflicting toxicity data in this compound’s environmental impact studies?

  • Data Harmonization : Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations. Use mixed-effects models to account for inter-lab variability .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicological assays and disclose all conflicting data in supplementary materials for transparency .

Q. Methodological Frameworks

Q. How to ensure ethical rigor in studies involving this compound’s bioaccumulation potential?

  • Protocols : Obtain institutional review board (IRB) approval for vertebrate studies. Use in silico tools (e.g., ECOSAR) for preliminary risk assessment to minimize animal testing .
  • Documentation : Cite Material Safety Data Sheets (MSDS) and comply with REACH regulations for hazardous chemical handling .

Q. What systematic review practices mitigate bias when synthesizing this compound’s catalytic applications?

  • Literature Synthesis : Use PRISMA guidelines for meta-reviews. Prioritize peer-reviewed journals over preprints and apply the Jadad scale to assess study quality .
  • Bias Mitigation : Disclose funding sources and employ blinding during data extraction to reduce confirmation bias .

Q. Tables for Key Data

Property Value Measurement Method Reference Standard
Boiling Point175–177°CDistillation (ASTM D1078)
Log P (Octanol-Water)3.2Shake-flask (OECD 117)
Polymerization ΔH-68 kJ/molDSC (ISO 11357)

Properties

IUPAC Name

1-ethenyl-2-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9-7-5-6-8-10(9)4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPNYMSKBPZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891150
Record name 1-Ethyl-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, ethenylethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7564-63-8, 28106-30-1
Record name o-Ethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7564-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylstyrene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028106301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethenylethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4QLH2ZN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.